molecular formula C24H17ClN4O3 B11264795 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1(2H)-one

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1(2H)-one

Cat. No.: B11264795
M. Wt: 444.9 g/mol
InChI Key: WRHMUFSNYQQCTP-UHFFFAOYSA-N
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Description

4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)-1,2-dihydrophthalazin-1-one is a complex heterocyclic compound that features both oxadiazole and phthalazinone moieties. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of the oxadiazole ring, known for its biological activity, and the phthalazinone structure, which is often found in pharmacologically active compounds, makes this molecule a promising candidate for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)-1,2-dihydrophthalazin-1-one typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting 4-chlorobenzohydrazide with an appropriate nitrile under acidic conditions to form the oxadiazole ring.

    Formation of the Phthalazinone Core: The phthalazinone core can be synthesized by cyclization of a hydrazine derivative with a phthalic anhydride or its derivatives.

    Coupling Reactions: The final step involves coupling the oxadiazole and phthalazinone intermediates under suitable conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to batch processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction of the oxadiazole ring can yield amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)-1,2-dihydrophthalazin-1-one has several applications in scientific research:

    Medicinal Chemistry: The compound’s structure suggests potential as an anti-inflammatory, antimicrobial, or anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.

    Material Science: The unique electronic properties of the oxadiazole ring make this compound useful in the development of organic semiconductors and light-emitting diodes.

    Biological Studies: The compound can be used as a probe to study enzyme interactions and receptor binding due to its complex structure.

Mechanism of Action

The mechanism of action of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes such as kinases or proteases, inhibiting their activity.

    Pathways Involved: It could modulate signaling pathways involved in cell proliferation, apoptosis, or inflammation, depending on its specific interactions with cellular proteins.

Comparison with Similar Compounds

Similar Compounds

    4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydrophthalazin-1-one: Lacks the ethoxy group, which may affect its biological activity and solubility.

    4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)-1,2-dihydrophthalazin-1-one: The methyl group instead of chlorine may alter its electronic properties and reactivity.

Uniqueness

The presence of both the oxadiazole and phthalazinone rings in 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)-1,2-dihydrophthalazin-1-one provides a unique combination of electronic and steric properties, making it distinct from other similar compounds. This dual functionality can enhance its interaction with multiple biological targets, potentially leading to a broader spectrum of activity.

Properties

Molecular Formula

C24H17ClN4O3

Molecular Weight

444.9 g/mol

IUPAC Name

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1-one

InChI

InChI=1S/C24H17ClN4O3/c1-2-31-18-13-11-17(12-14-18)29-24(30)20-6-4-3-5-19(20)21(27-29)23-26-22(28-32-23)15-7-9-16(25)10-8-15/h3-14H,2H2,1H3

InChI Key

WRHMUFSNYQQCTP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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